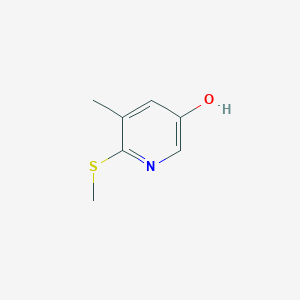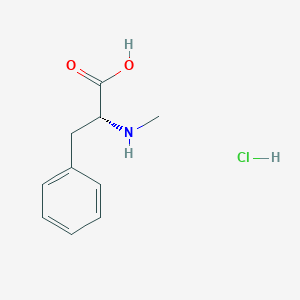
Rhenium--tungsten (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium–tungsten (1/1) is an alloy composed of equal parts rhenium and tungsten. This compound is known for its exceptional mechanical properties, including high melting points, excellent thermal conductivity, and resistance to wear and corrosion. These properties make it highly valuable in various industrial applications, particularly in environments that require materials to withstand extreme conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of rhenium–tungsten (1/1) typically involves high-temperature processes. One common method is the self-propagating high-temperature synthesis (SHS) combined with the sol-gel process. This method involves the formation of rhenium and tungsten-based components at temperatures ranging from 550°C to 600°C . Another approach involves the dissolution of metallic tungsten using hydrogen peroxide in an alkaline medium, followed by solvent extraction methods to separate rhenium and tungsten .
Industrial Production Methods
In industrial settings, rhenium–tungsten alloys are often produced through powder metallurgy techniques. This involves mixing fine powders of rhenium and tungsten, compacting them into a desired shape, and then sintering at high temperatures to achieve a dense, solid material. Heat treatments and hot isostatic pressing (HIP) are also employed to enhance the mechanical properties and ensure uniformity in the alloy .
Chemical Reactions Analysis
Types of Reactions
Rhenium–tungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly noted for its behavior under neutron irradiation, where rhenium precipitates can form within the tungsten matrix . These precipitates influence the mechanical properties of the alloy, such as its resistance to swelling and radiation damage.
Common Reagents and Conditions
Common reagents used in reactions involving rhenium–tungsten include hydrogen peroxide for oxidation and various reducing agents for reduction reactions. The conditions for these reactions often involve high temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving rhenium–tungsten include various oxides and carbides. For instance, rhenium dioxide (ReO2) and tungsten trioxide (WO3) are common oxidation products. These compounds are often used in catalytic applications and as precursors for further chemical synthesis .
Scientific Research Applications
Rhenium–tungsten (1/1) has a wide range of scientific research applications:
Biology and Medicine: Rhenium complexes are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Industry: The alloy is employed in the production of superalloys for jet engines, rotating anodes for medical imaging devices, and components for nuclear reactors due to its high-temperature stability and resistance to radiation
Mechanism of Action
The mechanism by which rhenium–tungsten exerts its effects is primarily through its structural and chemical stability. The alloy’s high melting point and resistance to thermal and mechanical stress make it an ideal material for extreme environments. On a molecular level, the presence of rhenium in the tungsten matrix helps to reduce swelling and improve ductility under irradiation conditions . Additionally, rhenium’s ability to form stable complexes with various ligands contributes to its effectiveness in catalytic and medicinal applications .
Comparison with Similar Compounds
Rhenium–tungsten (1/1) can be compared to other tungsten-based alloys, such as tungsten–zirconium and tungsten–molybdenum. While these alloys also exhibit high melting points and good mechanical properties, rhenium–tungsten is unique in its ability to withstand neutron irradiation and reduce swelling. This makes it particularly valuable in nuclear and aerospace applications .
List of Similar Compounds
- Tungsten–zirconium
- Tungsten–molybdenum
- Tungsten–tantalum
- Tungsten–niobium
Properties
IUPAC Name |
rhenium;tungsten |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re.W |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCZIUVGMLHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[W].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReW |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649488 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12299-18-2 |
Source


|
| Record name | Rhenium--tungsten (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
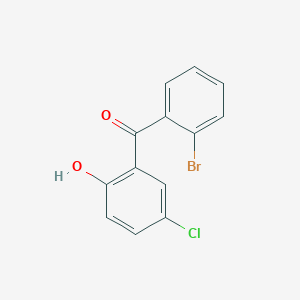

![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)
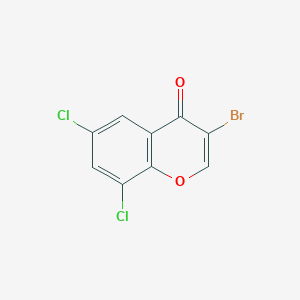

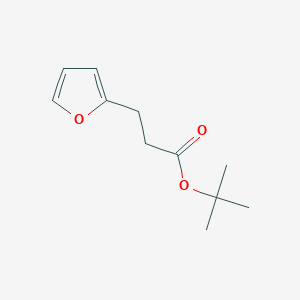
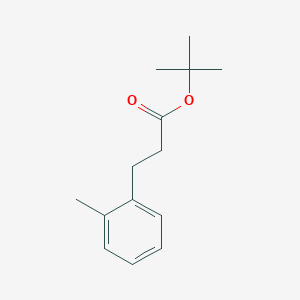
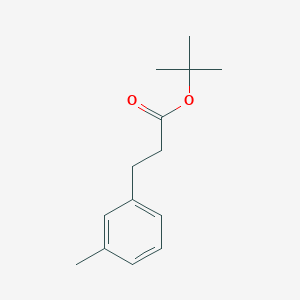
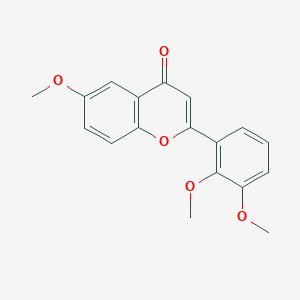
![Methyl 1-methylpyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B6333185.png)
![2-Benzyl-2-aza-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B6333195.png)
